N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride
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Overview
Description
N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClN2S and a molecular weight of 240.75 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-phenylthiazole with formaldehyde and methylamine under acidic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride may involve continuous flow chemistry techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N-Methyl-1-(4-phenylthiazol-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine: Similar structure but with the phenyl group attached at a different position on the thiazole ring.
N-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine: Another structural isomer with different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues .
Properties
IUPAC Name |
N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-12-7-11-13-10(8-14-11)9-5-3-2-4-6-9;/h2-6,8,12H,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEBOKOKLYIMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CS1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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